REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH2:6]([N:8]1[C:12]2[N:13]=[N:14][CH:15]=[C:16]([C:17]3[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=3)[C:11]=2[N:10]=[CH:9]1)[CH3:7].[I:24]N1C(C)(C)C(=O)N(I)C1=O.[OH-].[Na+]>C(Cl)Cl>[CH2:6]([N:8]1[C:12]2[N:13]=[N:14][CH:15]=[C:16]([C:17]3[CH:22]=[CH:21][C:20]([F:23])=[C:19]([I:24])[CH:18]=3)[C:11]=2[N:10]=[CH:9]1)[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
825 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1C=NC2=C1N=NC=C2C2=CC=C(C=C2)F
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
IN1C(=O)N(C(=O)C1(C)C)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was gently stirred at room temperature until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
surrounded by an ice bath
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISSOLUTION
|
Details
|
The black suspension slowly dissolved
|
Type
|
CUSTOM
|
Details
|
to give a blue solution
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium bisulfite solution (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluting with heptane:EtOAc 1:1 to 0:100
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=NC2=C1N=NC=C2C2=CC(=C(C=C2)F)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |